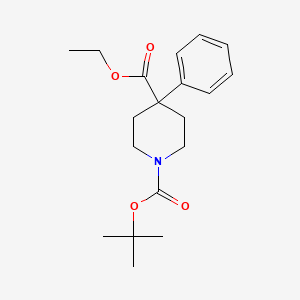
1-tert-Butyl 4-ethyl 4-phenylpiperidine-1,4-dicarboxylate
Overview
Description
1-tert-Butyl 4-ethyl 4-phenylpiperidine-1,4-dicarboxylate is a useful research compound. Its molecular formula is C19H27NO4 and its molecular weight is 333.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-tert-Butyl 4-ethyl 4-phenylpiperidine-1,4-dicarboxylate (CAS Number: 1189118-20-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₇NO₄
- Molecular Weight : 333.4 g/mol
- Structure : The compound features a piperidine ring substituted with tert-butyl, ethyl, and phenyl groups along with two carboxylate ester functionalities.
Biological Activity Overview
The biological activity of this compound has been investigated primarily through in vitro studies. Key areas of focus include:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophage models .
- NLRP3 Inflammasome Inhibition : Research indicates that derivatives of piperidine compounds can modulate the NLRP3 inflammasome pathway, which is crucial in various inflammatory diseases. The structural characteristics of 1-tert-butyl 4-ethyl 4-phenylpiperidine could enhance its efficacy in this regard .
The mechanism through which 1-tert-butyl 4-ethyl 4-phenylpiperidine exerts its biological effects is still under investigation. However, it is hypothesized that:
- Binding to Target Proteins : The compound may interact with specific protein targets involved in inflammatory pathways, potentially leading to altered signaling cascades.
- Modulation of Enzyme Activity : It may inhibit enzymes that contribute to the inflammatory response, thereby reducing cytokine production.
Table 1: Summary of Biological Activities
Detailed Research Insights
In one study focused on similar piperidine derivatives, compounds were synthesized and evaluated for their ability to inhibit pyroptosis—a form of programmed cell death associated with inflammation. The results indicated that certain modifications to the piperidine structure could enhance anti-inflammatory activity significantly .
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl 4-phenylpiperidine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-5-23-16(21)19(15-9-7-6-8-10-15)11-13-20(14-12-19)17(22)24-18(2,3)4/h6-10H,5,11-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXCXQGEHUDBBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















